REACTION_CXSMILES
|
[Br-:1].[Na+].N[C:4]1[S:5][C:6]2[CH:12]=[C:11]([Cl:13])[CH:10]=[C:9]([Cl:14])[C:7]=2[N:8]=1.N(OC(C)(C)C)=O.Cl>[Cu]Br.C(#N)C>[Br:1][C:4]1[S:5][C:6]2[CH:12]=[C:11]([Cl:13])[CH:10]=[C:9]([Cl:14])[C:7]=2[N:8]=1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
126 g
|
Type
|
reactant
|
Smiles
|
[Br-].[Na+]
|
Name
|
|
Quantity
|
27 g
|
Type
|
reactant
|
Smiles
|
NC=1SC2=C(N1)C(=CC(=C2)Cl)Cl
|
Name
|
|
Quantity
|
16.5 g
|
Type
|
reactant
|
Smiles
|
N(=O)OC(C)(C)C
|
Name
|
copper(I) bromide
|
Quantity
|
35 g
|
Type
|
catalyst
|
Smiles
|
[Cu]Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were then added dropwise
|
Type
|
EXTRACTION
|
Details
|
The product was then extracted with methyl tert-butyl ether
|
Type
|
WASH
|
Details
|
The organic phase was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
finally evaporated down
|
Type
|
CUSTOM
|
Details
|
Purification of the crude product
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
BrC=1SC2=C(N1)C(=CC(=C2)Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |